1-Tritylpiperidin-4-OL
Description
1-Tritylpiperidin-4-OL is a piperidine derivative featuring a hydroxyl group at the 4-position and a trityl (triphenylmethyl) group at the 1-position. The trityl group is a bulky, hydrophobic substituent known to enhance lipophilicity, which can influence solubility, membrane permeability, and metabolic stability.
Properties
Molecular Formula |
C24H25NO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-tritylpiperidin-4-ol |
InChI |
InChI=1S/C24H25NO/c26-23-16-18-25(19-17-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,26H,16-19H2 |
InChI Key |
YVTSVEWVWPRKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidin-4-OL Derivatives
Structural and Functional Differences
Key analogs and their substituent effects are summarized below:
Table 1: Substituent Impact on Piperidin-4-OL Derivatives
Physicochemical Properties
- Lipophilicity : The trityl group’s hydrophobicity may enhance blood-brain barrier penetration but reduce aqueous solubility compared to smaller substituents like tert-butyl or pyrimidinyl.
- Steric Effects : Trityl’s bulk could hinder interactions with tight binding pockets, unlike cyclopropyl-oxadiazole derivatives, which balance size and reactivity .
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